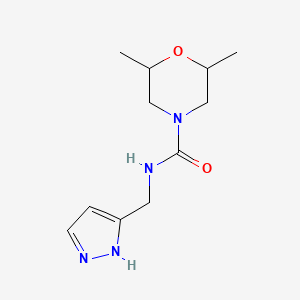

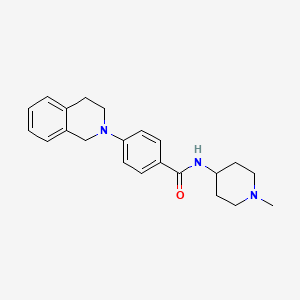

2,3-Dihydro-1-benzofuran-2-yl-(4-methoxypiperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3-Dihydro-1-benzofuran-2-yl-(4-methoxypiperidin-1-yl)methanone, also known as MPBD, is a psychoactive compound that belongs to the class of research chemicals. It is a synthetic analog of the psychoactive substance 3,4-methylenedioxy-N-methylamphetamine (MDMA) and is known to have similar effects on the central nervous system. MPBD has gained popularity among researchers due to its potential applications in scientific research.

Wirkmechanismus

2,3-Dihydro-1-benzofuran-2-yl-(4-methoxypiperidin-1-yl)methanone acts as a serotonin, dopamine, and norepinephrine releasing agent, which means that it increases the release of these neurotransmitters from the presynaptic neurons. This leads to an increase in their concentration in the synaptic cleft, which in turn activates the postsynaptic receptors and produces the desired effects.

Biochemical and Physiological Effects:

2,3-Dihydro-1-benzofuran-2-yl-(4-methoxypiperidin-1-yl)methanone has been found to induce feelings of euphoria, empathy, and sociability in humans. It has also been found to increase heart rate, blood pressure, and body temperature, which are common physiological effects of psychoactive substances.

Vorteile Und Einschränkungen Für Laborexperimente

2,3-Dihydro-1-benzofuran-2-yl-(4-methoxypiperidin-1-yl)methanone has several advantages for lab experiments, such as its ability to induce specific effects on the central nervous system that can be studied in detail. However, it also has some limitations, such as its potential for abuse and the lack of long-term safety data.

Zukünftige Richtungen

There are several future directions for 2,3-Dihydro-1-benzofuran-2-yl-(4-methoxypiperidin-1-yl)methanone research, such as studying its long-term effects on the central nervous system, investigating its potential therapeutic applications, and developing new analogs with improved safety profiles. Additionally, further research is needed to determine the optimal dosages and administration routes for 2,3-Dihydro-1-benzofuran-2-yl-(4-methoxypiperidin-1-yl)methanone in order to minimize potential risks and maximize its scientific research potential.

Conclusion:

2,3-Dihydro-1-benzofuran-2-yl-(4-methoxypiperidin-1-yl)methanone is a psychoactive compound with potential applications in scientific research. It has been found to have similar effects as MDMA and increases the release of serotonin, dopamine, and norepinephrine in the brain. 2,3-Dihydro-1-benzofuran-2-yl-(4-methoxypiperidin-1-yl)methanone has several advantages for lab experiments, but also has some limitations. Future research directions include studying its long-term effects, investigating its therapeutic potential, and developing new analogs with improved safety profiles.

Synthesemethoden

2,3-Dihydro-1-benzofuran-2-yl-(4-methoxypiperidin-1-yl)methanone can be synthesized by the reaction of 4-methoxyphenylacetone with 2,3-dihydrofuran in the presence of a reducing agent such as sodium borohydride. The resulting compound is then reacted with piperidine in the presence of a catalyst such as palladium on carbon to yield 2,3-Dihydro-1-benzofuran-2-yl-(4-methoxypiperidin-1-yl)methanone.

Wissenschaftliche Forschungsanwendungen

2,3-Dihydro-1-benzofuran-2-yl-(4-methoxypiperidin-1-yl)methanone has been used in scientific research to study its effects on the central nervous system. It has been found to have similar effects as MDMA, such as inducing feelings of euphoria, empathy, and sociability. 2,3-Dihydro-1-benzofuran-2-yl-(4-methoxypiperidin-1-yl)methanone has also been found to increase the release of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that play a crucial role in regulating mood, emotions, and behavior.

Eigenschaften

IUPAC Name |

2,3-dihydro-1-benzofuran-2-yl-(4-methoxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-18-12-6-8-16(9-7-12)15(17)14-10-11-4-2-3-5-13(11)19-14/h2-5,12,14H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLEPCBWEPUZOEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C(=O)C2CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-1-benzofuran-2-yl-(4-methoxypiperidin-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(4-chlorophenyl)pyrazol-4-yl]-3H-benzimidazole-5-carboxylic acid](/img/structure/B7544952.png)

![1-[1-Methyl-5-(3-methylpiperidine-1-carbonyl)pyrrol-3-yl]ethanone](/img/structure/B7544960.png)

![[4-[(Dimethylamino)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7544970.png)

![N-[cyclopentyl(thiophen-2-yl)methyl]-1-[(1-methylimidazol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7544980.png)

![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(5-methylfuran-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7544983.png)

![2-methyl-N-[3-oxo-3-[[1-(pyridine-4-carbonyl)piperidin-4-yl]amino]propyl]cyclopropane-1-carboxamide](/img/structure/B7544998.png)

![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(3-methylthiophene-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7545003.png)

![2-(difluoromethoxy)-N-[1-(2,4-difluorophenyl)ethyl]-3-methoxybenzamide](/img/structure/B7545026.png)